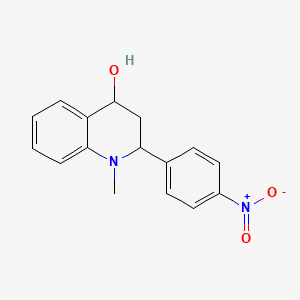

1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol

Description

1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative featuring a methyl group at the 1-position and a 4-nitrophenyl substituent at the 2-position. The compound’s molecular formula is inferred as C₁₆H₁₆N₂O₃, with a molecular weight of approximately 284.31 g/mol, based on structural similarities to 2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol (C₁₅H₁₄N₂O₃, MW 270.28) .

Properties

CAS No. |

918165-55-6 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

1-methyl-2-(4-nitrophenyl)-3,4-dihydro-2H-quinolin-4-ol |

InChI |

InChI=1S/C16H16N2O3/c1-17-14-5-3-2-4-13(14)16(19)10-15(17)11-6-8-12(9-7-11)18(20)21/h2-9,15-16,19H,10H2,1H3 |

InChI Key |

CTEPRUOQZLALAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(C2=CC=CC=C21)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as acetic acid can lead to the formation of the desired tetrahydroquinoline derivative. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete cyclization.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Nitrophenyl Group

-

Reduction : The nitro group can be reduced to an amine (e.g., using hydrogenation or catalytic transfer hydrogenation) .

-

Nucleophilic Aromatic Substitution : Under strongly basic conditions, nitro groups can act as meta directors for nucleophilic substitution, though steric hindrance may limit reactivity .

-

Electrophilic Aromatic Substitution : Nitro groups are strong deactivating meta directors, preventing electrophilic substitution on the phenyl ring .

Hydroxyl Group

-

Esterification : The hydroxyl group can react with carboxylic acids or acid chlorides to form esters .

-

Oxidation : Oxidation of the hydroxyl group could yield a carbonyl group (e.g., ketone), though this may destabilize the tetrahydroquinoline ring .

-

Elimination : Acidic conditions may lead to dehydration, forming a carbocation intermediate, which could rearrange or undergo nucleophilic attack .

Tetrahydroquinoline Core

-

Ring Expansion/Opening : Acidic or basic conditions may induce ring-opening reactions, particularly at the N-1 position .

-

Alkylation/Acylation : The nitrogen atom in the ring can undergo alkylation or acylation, forming quaternary ammonium salts .

Multi-Component Reactions

-

Imino Diels-Alder Reaction : Similar tetrahydroquinoline derivatives are synthesized via BiCl₃- or BF₃·OEt₂-catalyzed three-component reactions involving nitrobenzaldehydes, amines, and dienophiles (e.g., N-vinylpyrrolidin-2-one) .

-

One-Pot Synthesis : Amines react with nitrobenzaldehydes and dienophiles to form tetrahydroquinoline derivatives with nitrophenyl substituents .

Functionalization of Intermediates

-

Sulfonation : Hydroxyl groups can be converted to sulfonates (e.g., using nitrobenzenesulfonyl chloride) for subsequent displacement reactions .

-

Reductive Cyclization : Nitro groups may participate in reductive cyclization under basic conditions, forming fused ring systems .

Radical-Mediated Reactions

-

Aminyl Radical Formation : Tetrahydroquinoline derivatives can undergo deprotonation to form aminyl radicals, which react with nitroarenes via radical cross-coupling .

-

Steric Effects : Bulky substituents (e.g., methyl groups) hinder radical reactions due to steric hindrance .

Catalytic Pathways

-

Lewis Acid Catalysis : BF₃·OEt₂ facilitates cycloaddition reactions by stabilizing carbocationic intermediates .

-

Base-Mediated Cyclization : Basic conditions promote reductive cyclization of nitro groups to form conjugated systems .

Comparison of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can effectively inhibit bacterial growth by disrupting cellular processes. This suggests potential applications in developing new antibiotics against resistant strains of bacteria .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating phosphodiesterase activity. This modulation can lead to reduced inflammatory responses in various models of disease, making these compounds candidates for treating conditions such as rheumatoid arthritis .

- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies .

Case Studies

- Rheumatoid Arthritis Model : A study involving animal models showed that administration of tetrahydroquinoline derivatives resulted in significant reductions in disease severity and inflammatory markers .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis and inhibit proliferation at specific concentrations .

Materials Science Applications

The unique properties of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol extend beyond biological applications into materials science:

- Organic Photovoltaics : Due to its electronic properties, this compound can be explored as a potential material for organic solar cells.

- Polymer Composites : The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit the function of essential enzymes in bacterial cells. The nitro group can undergo reduction within the microbial environment, leading to the formation of reactive intermediates that can damage cellular components.

In the context of anticancer activity, the compound may interfere with cell division processes by binding to DNA or proteins involved in the cell cycle. The exact molecular pathways and targets involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

This contrasts with the methoxy group in 1-methyl-2-(4-methoxyphenyl) analogs, which is electron-donating and may alter solubility and metabolic pathways . The hydroxyl group at position 4 is critical for intermolecular interactions, as seen in the crystal structure of the pyrrolidin-2-one derivative, where O—H⋯O and N—H⋯O hydrogen bonds stabilize the lattice .

Crystallographic Insights: The pyrrolidin-2-one derivative (C₂₈H₂₄N₄O₄·H₂O) exhibits distinct torsion angles between its heterocyclic moieties (e.g., 47.0° for the isoxazole-phenyl twist), highlighting conformational flexibility absent in simpler tetrahydroquinolines. Such data, refined using SHELXL97 , are crucial for understanding structure-activity relationships .

Biological Activity

1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₅H₁₄N₂O₃

- Molecular Weight : 270.283 g/mol

- CAS Number : 918165-53-4

Biological Activity

The biological activity of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain tetrahydroquinoline derivatives showed promising activity against gram-positive and gram-negative bacteria. The nitrophenyl group is believed to enhance this activity by interacting with bacterial cell membranes .

Anticancer Properties

In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. A specific study on related compounds indicated that they could inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . The presence of the nitrophenyl group may contribute to these effects by enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Synthesis Methods

The synthesis of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol typically involves multi-component reactions. A notable method includes the BiCl₃-catalyzed imino Diels-Alder cycloaddition reaction, which allows for the efficient construction of this compound from readily available starting materials .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study assessing various tetrahydroquinoline derivatives' antimicrobial activity, 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol was found to exhibit superior efficacy against specific bacterial strains compared to other derivatives. The study utilized standard disc diffusion methods to evaluate the antibacterial properties .

- Anticancer Mechanism Investigation : A detailed investigation into the anticancer properties of similar compounds revealed that 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol could significantly reduce cell viability in various cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with this compound .

Q & A

Q. What are the primary synthetic routes for 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol, and how are reaction conditions optimized?

The compound is synthesized via imino-Diels-Alder cycloaddition, combining nitrile oxide and alkyne precursors with copper(II) catalysis . Key steps include controlling regioselectivity and optimizing temperature (e.g., reflux in methanol) to enhance yield. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography. Challenges include minimizing side products like 5,6,7,8-tetrahydroquinoline derivatives .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods in SHELXS . Refinement in SHELXL or WinGX includes anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using Mercury or PLATON .

Q. What pharmacological activities have been reported for tetrahydroquinoline derivatives, and how are these assessed experimentally?

Tetrahydroquinolines exhibit anti-breast cancer (via MCF-7 cell line assays), antimycobacterial (MIC against M. tuberculosis), and PDE4 inhibition (cyclic AMP assays) . Structure-activity relationships (SAR) are explored by modifying substituents on the quinoline and nitrophenyl groups. In vitro assays are complemented by molecular docking to predict binding affinities .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Q. How are hydrogen-bonding interactions in the crystal lattice quantified, and what do they imply about stability?

Hydrogen-bond geometry (distance, angle) is extracted from crystallographic data (e.g., Table 1 in ). For example, O–H···N interactions (2.8–3.0 Å) stabilize the lattice and influence solubility. These parameters are cross-validated using computational tools like Gaussian for DFT calculations .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., atomic displacement parameters) be resolved during refinement?

Discrepancies in anisotropic displacement parameters (ADPs) may arise from thermal motion or disorder. Strategies include:

Q. What catalytic systems are effective for selective hydrogenation of quinoline derivatives to tetrahydroquinolines?

Ru single-atom catalysts (SACs) on porous carbon achieve >99% selectivity for 1,2,3,4-tetrahydroquinoline via synergistic metal-support interactions. Contrastingly, Ru nanoparticles produce by-products (e.g., 5,6,7,8-tetrahydroquinoline) due to incomplete regiocontrol . Reaction monitoring via GC-MS and kinetic studies (TOF calculations) are critical .

Q. How do steric and electronic effects of the 4-nitrophenyl group influence biological activity?

The electron-withdrawing nitro group enhances π-π stacking with enzyme active sites (e.g., PDE4 or Hsp90). Steric effects are probed by synthesizing analogs with substituents at the para-position (e.g., -OMe, -Cl) and comparing IC values in enzyme inhibition assays .

Q. What computational methods are used to predict degradation pathways and environmental persistence of this compound?

- QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR).

- Molecular dynamics : Simulate hydrolysis rates under varying pH and temperature.

- LC-MS/MS : Identify degradation products in simulated environmental matrices (e.g., soil/water systems) .

Q. How can conformational flexibility in solution (vs. solid state) be analyzed to inform drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.